molecular formula C9H15NO2 B13160901 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile

3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13160901
M. Wt: 169.22 g/mol
InChI Key: XZHJKJNRQWGTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-methoxy-2-methylpropylamine with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-methylpropylamine: Shares the methoxy and methylpropyl groups but lacks the oxirane and nitrile functionalities.

    Propylene glycol methyl ether: Contains a methoxy group but differs in its overall structure and reactivity.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C9H15NO2/c1-8(2,11-4)6-9(3)7(5-10)12-9/h7H,6H2,1-4H3

InChI Key

XZHJKJNRQWGTPT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)CC(C)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.